2-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves multiple steps, starting with the construction of the core heterocyclic structures. The process typically includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclocondensation reactions involving dicarboxylic acids and substituted amines.
Introduction of the Azepane Sulfonyl Group: This step involves sulfonylation reactions using azepane and sulfonyl chlorides under basic conditions.
Assembly of the Benzodiazole Moiety: This is often accomplished through cyclization reactions involving ortho-diamines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Benzodiazole Derivatives: Compounds with benzodiazole moieties but varying functional groups.
Uniqueness
2-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its combination of azepane, pyrrolidine, and benzodiazole structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H29N5O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methylbenzimidazole |
InChI |
InChI=1S/C20H29N5O2S/c1-22-19-9-5-4-8-18(19)21-20(22)23-12-16-14-25(15-17(16)13-23)28(26,27)24-10-6-2-3-7-11-24/h4-5,8-9,16-17H,2-3,6-7,10-15H2,1H3 |
InChI Key |
BIGGNGJPKJIVKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)N5CCCCCC5 |
Origin of Product |
United States |
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